molecular formula C16H9Br2NO5 B4295569 5-(6,8-dibromo-3-nitro-2H-chromen-2-yl)-1,3-benzodioxole

5-(6,8-dibromo-3-nitro-2H-chromen-2-yl)-1,3-benzodioxole

Cat. No.: B4295569
M. Wt: 455.05 g/mol
InChI Key: RZUHNXGXNGGBBB-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene is a complex organic compound that features a benzodioxole moiety fused with a chromene structure

Preparation Methods

The synthesis of 5-(6,8-dibromo-3-nitro-2H-chromen-2-yl)-1,3-benzodioxole typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor chromene compound followed by nitration. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination and concentrated nitric acid for nitration. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and safety .

Chemical Reactions Analysis

2-(1,3-Benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene undergoes various chemical reactions, including:

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(6,8-dibromo-3-nitro-2H-chromen-2-yl)-1,3-benzodioxole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 5-(6,8-dibromo-3-nitro-2H-chromen-2-yl)-1,3-benzodioxole include other benzodioxole derivatives and chromene-based molecules. These compounds often share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. For example, compounds like 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles have been studied for their anticancer activities and may serve as a comparison point .

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Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br2NO5/c17-10-3-9-4-12(19(20)21)16(24-15(9)11(18)6-10)8-1-2-13-14(5-8)23-7-22-13/h1-6,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUHNXGXNGGBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(=CC4=C(O3)C(=CC(=C4)Br)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(6,8-dibromo-3-nitro-2H-chromen-2-yl)-1,3-benzodioxole
Reactant of Route 2
Reactant of Route 2
5-(6,8-dibromo-3-nitro-2H-chromen-2-yl)-1,3-benzodioxole
Reactant of Route 3
5-(6,8-dibromo-3-nitro-2H-chromen-2-yl)-1,3-benzodioxole
Reactant of Route 4
5-(6,8-dibromo-3-nitro-2H-chromen-2-yl)-1,3-benzodioxole
Reactant of Route 5
5-(6,8-dibromo-3-nitro-2H-chromen-2-yl)-1,3-benzodioxole
Reactant of Route 6
Reactant of Route 6
5-(6,8-dibromo-3-nitro-2H-chromen-2-yl)-1,3-benzodioxole

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